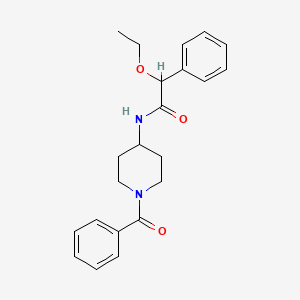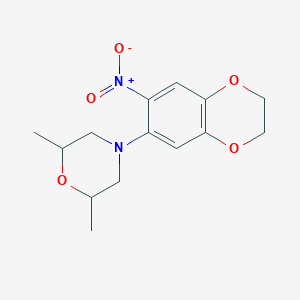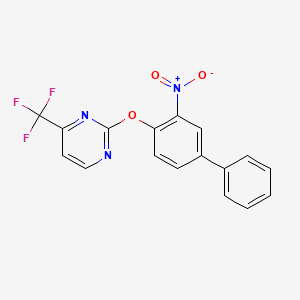![molecular formula C14H17NO3S B7533103 [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CX-5461 and has been found to have promising results in the field of cancer research.
Mécanisme D'action
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This inhibition leads to a reduction in ribosomal RNA synthesis, which in turn decreases protein synthesis and induces apoptosis in cancer cells. CX-5461 has been found to be particularly effective in cancer cells with defects in the p53 pathway, which is a common characteristic of many types of cancer.
Biochemical and Physiological Effects:
CX-5461 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce tumor growth, and increase survival rates in preclinical models. CX-5461 has also been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of CX-5461 is its potential as a selective anticancer agent. Its ability to selectively inhibit RNA polymerase I transcription makes it a promising therapeutic agent for the treatment of various types of cancer. However, CX-5461 has some limitations for lab experiments. Its synthesis method is complex and requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of CX-5461. One potential direction is the optimization of its therapeutic potential by identifying and targeting specific cancer cell types. Another direction is the development of new synthesis methods that are more efficient and scalable. Additionally, the mechanism of action of CX-5461 needs to be further elucidated to optimize its therapeutic potential. Finally, the safety and efficacy of CX-5461 need to be further evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
CX-5461 can be synthesized using a variety of methods, including the reaction of 2-(4-methylphenyl)sulfanylacetic acid with cyclopropylamine and oxalyl chloride. This reaction yields [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate as the product. The purity of the compound can be improved using various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
CX-5461 has shown potential as a therapeutic agent in the treatment of cancer. It has been found to selectively inhibit RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to a reduction in ribosomal RNA levels, which in turn decreases protein synthesis and induces apoptosis in cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Propriétés
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10-2-6-12(7-3-10)19-9-14(17)18-8-13(16)15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLZTXLUEKJOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)OCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-phenylacetyl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533031.png)
![1-butyl-N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxamide](/img/structure/B7533038.png)

![Methyl 3-[(3-chlorophenyl)-methylsulfamoyl]benzoate](/img/structure/B7533050.png)
![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![4-[[2-[[11-(4-Methylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7533058.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)


![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)

